molecular formula C11H22N2O2 B1476973 3-Amino-1-(4-(2-methoxyethyl)piperidin-1-yl)propan-1-one CAS No. 2098079-36-6

3-Amino-1-(4-(2-methoxyethyl)piperidin-1-yl)propan-1-one

Cat. No.: B1476973
CAS No.: 2098079-36-6
M. Wt: 214.3 g/mol
InChI Key: FTRKORXHNJSUOO-UHFFFAOYSA-N
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Description

3-Amino-1-(4-(2-methoxyethyl)piperidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C11H22N2O2 and its molecular weight is 214.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

A key area of application involves the synthesis and characterization of novel compounds for potential therapeutic uses. For instance, the synthesis of novel pyridine derivatives has been reported, which includes the use of structurally related piperidine as starting materials. These compounds have been characterized using various analytical techniques, indicating their potential in further pharmaceutical applications (Wu Feng, 2011).

Antimicrobial Activity

Compounds structurally related to 3-Amino-1-(4-(2-methoxyethyl)piperidin-1-yl)propan-1-one have been synthesized and evaluated for their antimicrobial properties. For example, research on new pyridine derivatives has shown variable and modest activity against strains of bacteria and fungi, highlighting the potential of these compounds in addressing microbial resistance (N. Patel, S. N. Agravat, Faiyazalam M. Shaikh, 2011).

Methodological Advancements in Organic Synthesis

Research also includes methodological advancements, such as the development of novel synthesis methods for piperidine derivatives, which are crucial intermediates in the synthesis of many pharmaceutical agents. This research is instrumental in simplifying the synthesis processes of complex molecules for medicinal chemistry applications (R. Smaliy et al., 2011).

Pharmaceutical Applications

Furthermore, the exploration of pharmaceutical applications of these compounds is a significant area of research. For example, studies on benzamide derivatives as serotonin 4 receptor agonists demonstrate the potential therapeutic applications of structurally related compounds in gastrointestinal motility disorders, showcasing the importance of these molecules in developing new treatments (S. Sonda et al., 2003).

Biochemical Analysis

Biochemical Properties

3-Amino-1-(4-(2-methoxyethyl)piperidin-1-yl)propan-1-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can subsequently affect the overall biochemical pathways in which these enzymes are involved .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate signaling pathways that are crucial for cell growth and differentiation. Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For instance, prolonged exposure to the compound may lead to gradual changes in cellular responses, which can be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing certain metabolic pathways. At higher doses, it may cause toxic or adverse effects, including disruptions in normal cellular functions and potential toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, affecting their growth and function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. Understanding these transport mechanisms is crucial for elucidating the compound’s overall effects on cellular function .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence the compound’s interactions with other biomolecules and its overall biochemical effects .

Properties

IUPAC Name

3-amino-1-[4-(2-methoxyethyl)piperidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-15-9-5-10-3-7-13(8-4-10)11(14)2-6-12/h10H,2-9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTRKORXHNJSUOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1CCN(CC1)C(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.